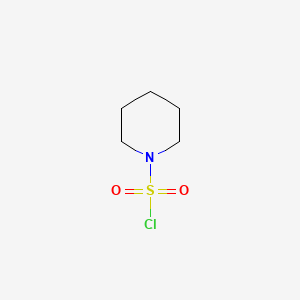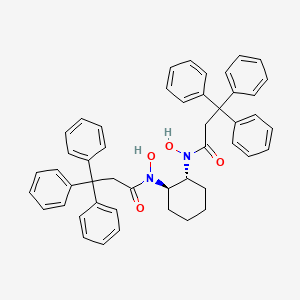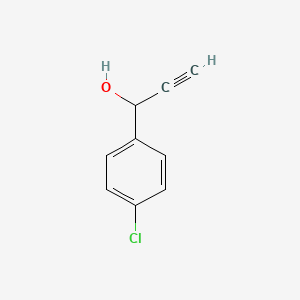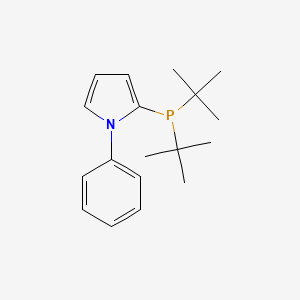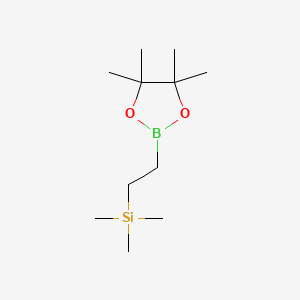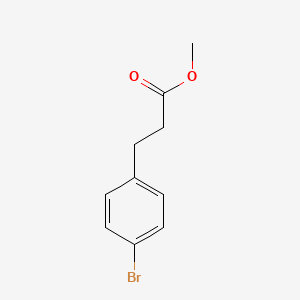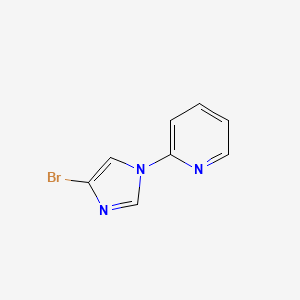
丙-2-醇盐酸盐;镱(3+)
描述
Propan-2-olate;ytterbium(3+), also known as Ytterbium(III) Isopropoxide, is a type of rare earth metal that has been the subject of numerous scientific studies. It has the molecular formula of C9H21O3Yb and a molecular weight of 350.31 g/mol . The compound is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered .
Molecular Structure Analysis
The molecular structure of Propan-2-olate;ytterbium(3+) is represented by the SMILES notation: CC©[O-].CC©[O-].CC©[O-].[Yb+3] and the InChI notation: 1S/3C3H7O.Yb/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3 .Physical And Chemical Properties Analysis
Propan-2-olate;ytterbium(3+) is a type of rare earth metal. It is generally available in most volumes and high purity, submicron, and nanopowder forms may be considered . The compound has a molecular weight of 350.31 g/mol .科学研究应用
Material Science and Engineering
In material science, Propan-2-olate;ytterbium(3+) is used to create advanced materials with specific properties. It serves as a precursor for the synthesis of ytterbium-doped materials, which are crucial in the development of high-performance lasers and optical fibers due to their excellent luminescence properties .
Biomedical Imaging
The luminescent properties of Ytterbium(III) complexes make them suitable for use as near-infrared fluorophores in living cell imaging. These complexes can be used to track and image biological processes in real-time, providing valuable insights into cellular functions and aiding in the diagnosis of diseases .
Pharmaceuticals
Propan-2-olate;ytterbium(3+) finds application in the pharmaceutical industry as a reagent in the synthesis of various drugs. Its role in the preparation of intermediates for medications like ibuprofen highlights its importance in the production of widely-used pharmaceuticals .
High-Energy Solid-State Lasers
Ytterbium-doped materials derived from Propan-2-olate;ytterbium(3+) are key components in diode-pumped high-energy solid-state lasers. These lasers have applications ranging from industrial manufacturing to medical procedures, where precise and powerful laser beams are required .
Nanotechnology
In nanotechnology, this compound is utilized to fabricate ytterbium-based nanoparticles. These nanoparticles have potential applications in electronics, photonics, and as contrast agents in magnetic resonance imaging (MRI), enhancing the quality of the imaging .
Chemical Vapor Deposition (CVD)
Propan-2-olate;ytterbium(3+) is used in chemical vapor deposition processes to create thin films of ytterbium oxide. These thin films are essential in the production of semiconductors and protective coatings in various electronic devices .
Renewable Energy
The compound’s role in the synthesis of materials for renewable energy technologies is an emerging field. Ytterbium-doped ceramics, for instance, can be used in solar cells to improve efficiency and performance .
作用机制
Target of Action
Propan-2-olate;ytterbium(3+) is a complex compound that involves the interaction of ytterbium(III) with propan-2-olate Similar compounds like titanium(iv) isopropoxide interact with propan-2-olate anions .
Mode of Action
It is known that similar compounds function through coordination chemistry, where the metal ion (in this case, ytterbium(iii)) interacts with the propan-2-olate anions . This interaction could potentially lead to various chemical reactions, depending on the specific conditions and presence of other reactants .
Biochemical Pathways
Related compounds like propan-2-ol have been shown to interact with various biochemical pathways, such as increasing biofilm formation in certain bacteria . It’s also used in transfer hydrogenation of N-heteroarenes .
Pharmacokinetics
The solubility of the compound in inert gas is noted, which could potentially impact its bioavailability .
Result of Action
Related compounds have been shown to have various effects, such as the formation of alkoxides and alkoxide-terminated sulfides .
Action Environment
The action of Propan-2-olate;ytterbium(3+) can be influenced by various environmental factors. For instance, the compound’s solubility in inert gas suggests that the presence and type of gas could impact its action, efficacy, and stability .
属性
IUPAC Name |
propan-2-olate;ytterbium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C3H7O.Yb/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKJHSBPOPJWKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O3Yb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10458538 | |
| Record name | Ytterbium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-olate;ytterbium(3+) | |
CAS RN |
6742-69-4 | |
| Record name | Ytterbium(III) isopropoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10458538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ytterbium(III) Isopropoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

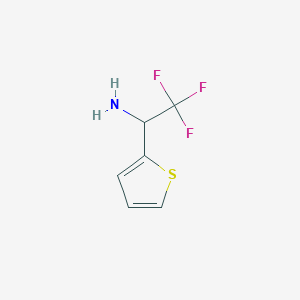
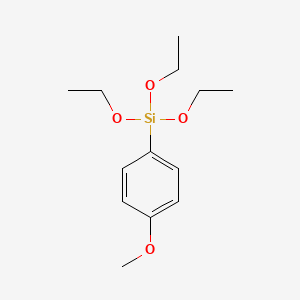
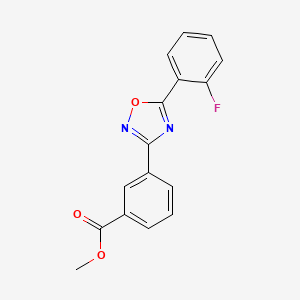

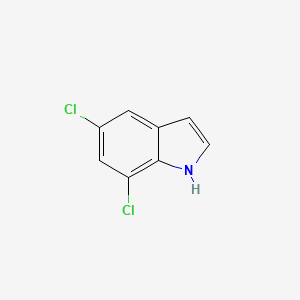

![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)
